1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea
Description
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea is a fluorinated urea derivative characterized by a piperidine ring substituted with two fluorine atoms at the 4-position, linked via an ethyl chain to a methylurea group. Urea derivatives are widely studied for their pharmacological and agrochemical applications due to their hydrogen-bonding capacity and structural versatility. The incorporation of fluorine atoms enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery pipelines targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
IUPAC Name |
1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N3O/c1-12-8(15)13-4-7-14-5-2-9(10,11)3-6-14/h2-7H2,1H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTHUGBUPKPXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoropiperidine and ethyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. .
Chemical Reactions Analysis
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropiperidine moiety is replaced by other functional groups. .
Scientific Research Applications
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as a building block for designing drugs targeting specific receptors.
Biological Studies: The compound is employed in studying enzyme interactions and protein-ligand binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea involves:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three analogues (Table 1):
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorination Impact: The target compound’s 4,4-difluoropiperidine group increases lipophilicity (clogP ≈ 1.8) compared to non-fluorinated analogues like 1-(2-(Diethylamino)thiazol-4-yl)-3-methylurea (clogP ≈ 0.9) . This enhances membrane permeability, critical for CNS-targeted drugs. In contrast, 1-(2-Fluoroethyl)-3-methylurea lacks a piperidine ring, reducing steric bulk but limiting receptor-binding specificity.
Heterocyclic Modifications :
- The thiazolo-containing analogue (C₁₀H₁₄F₂N₄OS) exhibits a broader antimicrobial spectrum due to the thiazole ring’s affinity for bacterial efflux pumps. However, its metabolic stability is lower than the target compound’s piperidine-based structure.
Urea Group Interactions: All compounds share the methylurea moiety, which facilitates hydrogen bonding with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
